molecular formula C12H19NO2S B226063 2,4,5-trimethyl-N-propylbenzenesulfonamide

2,4,5-trimethyl-N-propylbenzenesulfonamide

Cat. No. B226063
M. Wt: 241.35 g/mol
InChI Key: DOKDKIBEKCVQOA-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-propylbenzenesulfonamide, also known as TPS, is a sulfonamide compound that has been widely used in scientific research applications. It was first synthesized in the 1950s and has since been used in various fields of research, including biochemistry, pharmacology, and neuroscience. In

Mechanism of Action

2,4,5-trimethyl-N-propylbenzenesulfonamide acts as a competitive antagonist of TRPV1 channels, binding to the channel pore and preventing the influx of calcium ions. This inhibition of TRPV1 activity leads to a reduction in pain and temperature sensation, making this compound a potential therapeutic agent for the treatment of pain-related disorders.
Biochemical and Physiological Effects
In addition to its effects on TRPV1 channels, this compound has also been shown to inhibit the activity of other ion channels, including potassium channels and calcium-activated chloride channels. These effects on ion channels can lead to changes in cellular excitability and neurotransmitter release, which may have implications for neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5-trimethyl-N-propylbenzenesulfonamide in lab experiments is its selectivity for TRPV1 channels, which allows for the specific targeting of pain and temperature sensation. However, this compound has also been shown to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, this compound has a relatively short half-life, which can limit its usefulness in long-term experiments.

Future Directions

Future research on 2,4,5-trimethyl-N-propylbenzenesulfonamide could focus on further elucidating its mechanism of action on TRPV1 channels and other ion channels. Additionally, investigations into the potential therapeutic applications of this compound for pain-related disorders could be explored. Finally, the development of more selective and long-lasting this compound analogs could improve its usefulness as a research tool and potential therapeutic agent.
Conclusion
In conclusion, this compound is a sulfonamide compound that has been widely used in scientific research applications, particularly in the study of ion channels and their role in pain and temperature sensation. Its selectivity for TRPV1 channels has made it a valuable tool in the field of pain research, although its off-target effects and short half-life can limit its usefulness in certain experiments. Future research on this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2,4,5-trimethyl-N-propylbenzenesulfonamide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with n-propylamine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 149-151°C.

Scientific Research Applications

2,4,5-trimethyl-N-propylbenzenesulfonamide has been widely used in scientific research as a tool to study the function of ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are a family of ion channels that play important roles in various physiological processes, including sensory perception, pain sensation, and thermoregulation. This compound has been shown to selectively block the activity of TRPV1, a subtype of TRP channels that is involved in the perception of pain and temperature sensation.

properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

2,4,5-trimethyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-5-6-13-16(14,15)12-8-10(3)9(2)7-11(12)4/h7-8,13H,5-6H2,1-4H3

InChI Key

DOKDKIBEKCVQOA-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

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